tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the piperazine or pyrimidine rings.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the pyrimidine moiety can contribute to the overall pharmacological activity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate : This compound contains a bromoethyl group instead of the pyrimidine moiety, which may result in different reactivity and applications .
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate : The presence of a bromophenyl group can lead to different biological activities and synthetic applications compared to the dimethylpyrimidinyl group .
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate : The hydroxypyridinyl group can impart different chemical properties and potential biological activities .
Properties
Molecular Formula |
C15H24N4O2 |
---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-12(2)17-13(16-11)18-6-8-19(9-7-18)14(20)21-15(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
JBGRAFSFTDZHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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